Helicid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Helicid, scientifically known as 4-Formylphenyl-β-D-allopyranoside, is a phenolic glycoside with the CAS number 80154-34-3. It is primarily derived from the plant species Helicia nilagirica and other related species within the Helicia genus. Helicid has garnered attention for its diverse biological activities, including neuroprotective, antioxidant, anti-inflammatory, and analgesic properties. Its molecular formula is C13H16O7, indicating a complex structure that contributes to its biochemical significance in various research fields .

The biological activities of Helicid are extensive:

- Neuroprotective Effects: Helicid has shown potential in protecting neuronal cells from damage associated with neurodegenerative diseases.

- Antioxidant Properties: It effectively scavenges free radicals, reducing oxidative stress and cellular damage.

- Anti-inflammatory Action: Helicid modulates inflammatory responses, which may be beneficial in treating conditions characterized by chronic inflammation.

- Analgesic Effects: Preliminary studies suggest that Helicid may help manage pain through its interaction with nociceptive pathways .

Helicid can be synthesized through various methods, primarily focusing on extraction from natural sources or synthetic organic chemistry techniques. The most common method involves isolating Helicid from the fruit of Helicia nilagirica using solvent extraction and purification processes. Additionally, synthetic routes may include glycosylation reactions where phenolic compounds are reacted with sugar moieties under specific catalytic conditions to yield Helicid .

Helicid's unique properties make it suitable for several applications:

- Pharmaceutical Research: Investigated for potential therapeutic roles in neurodegenerative diseases and inflammatory disorders.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health and wellness.

- Cosmetics: Due to its skin-protective properties, Helicid may be incorporated into skincare formulations to combat oxidative stress and inflammation .

Research into Helicid's interactions with other compounds has revealed its potential synergistic effects. Studies focus on how Helicid interacts with various receptors and enzymes involved in neuroprotection and inflammation. For instance, investigations into its modulation of inflammatory cytokines have shown promise in enhancing therapeutic outcomes when combined with other anti-inflammatory agents .

Several compounds exhibit similar structural or functional characteristics to Helicid. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Activities | Source |

|---|---|---|---|

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Various fruits and vegetables |

| Resveratrol | Stilbene | Antioxidant, cardioprotective | Grapes and berries |

| Curcumin | Diarylheptanoid | Anti-inflammatory, neuroprotective | Turmeric |

| Kaempferol | Flavonoid | Antioxidant, anticancer | Various plants |

Helicid stands out due to its specific glycoside structure that combines both phenolic and sugar components, which enhances its solubility and bioavailability compared to purely phenolic compounds like quercetin or curcumin. Its unique profile allows for targeted applications in neuroprotection and inflammation modulation that may not be as pronounced in other similar compounds .

Helicid was first identified in the fruit of Helicia nilagirica, a plant traditionally used in Chinese medicine for treating neurasthenic syndromes, vascular headaches, and trigeminal neuralgia. Its clinical efficacy in central nervous system modulation, coupled with low toxicity, established it as a valuable natural product. Early studies focused on its extraction via solvent-based methods, including ethanol precipitation and chromatographic purification. The compound’s structural elucidation revealed a unique β-D-allopyranose glycosidic linkage, distinguishing it from common glycosides like flavonoids or anthraquinones.

Chemical Classification in Glycoside Taxonomy

Helicid belongs to the phenolic glycoside class, characterized by a phenolic aglycone (4-formylphenyl) linked to a β-D-allopyranose sugar moiety via an O-glycosidic bond. This classification places it alongside compounds like arbutin (bearberry phenolic glycoside) but differentiates it from flavonoid glycosides (e.g., quercetin derivatives) or cyanogenic glycosides (e.g., amygdalin).

| Glycoside Class | Aglycone Type | Example | Helicid Comparison |

|---|---|---|---|

| Phenolic glycosides | Simple phenolic compounds | Arbutin | Shares phenolic aglycone |

| Flavonoid glycosides | Flavonoid derivatives | Quercetin glucosides | Distinct aglycone structure |

| Cyanogenic glycosides | Cyanohydrin derivatives | Amygdalin | Lacks cyanide-releasing function |

Nomenclature and Synonyms

Helicid is known by multiple nomenclatures:

- 4-Formylphenyl-β-D-allopyranoside (IUPAC name)

- Helicide (alternative CAS name)

- Hilicidum (historical synonym)

- 80154-34-3 (CAS registry number).

Its molecular formula (C₁₃H₁₆O₇) and molecular weight (284.26 g/mol) reflect a glycosidic structure with three hydroxyl groups on the allopyranose ring.

Significance in Natural Product Chemistry

Helicid’s importance stems from its bioactivity and structural novelty:

- Neuroprotective and Analgesic Effects: Demonstrated modulation of serotonin (5-HT) receptors and sedative properties in rodent models.

- Antioxidant Capacity: Scavenges free radicals, positioning it as a candidate for oxidative stress-related disorders.

- Phytochemical Rarity: The β-D-allopyranose linkage is uncommon, offering insights into glycosidic bond diversity in natural products.

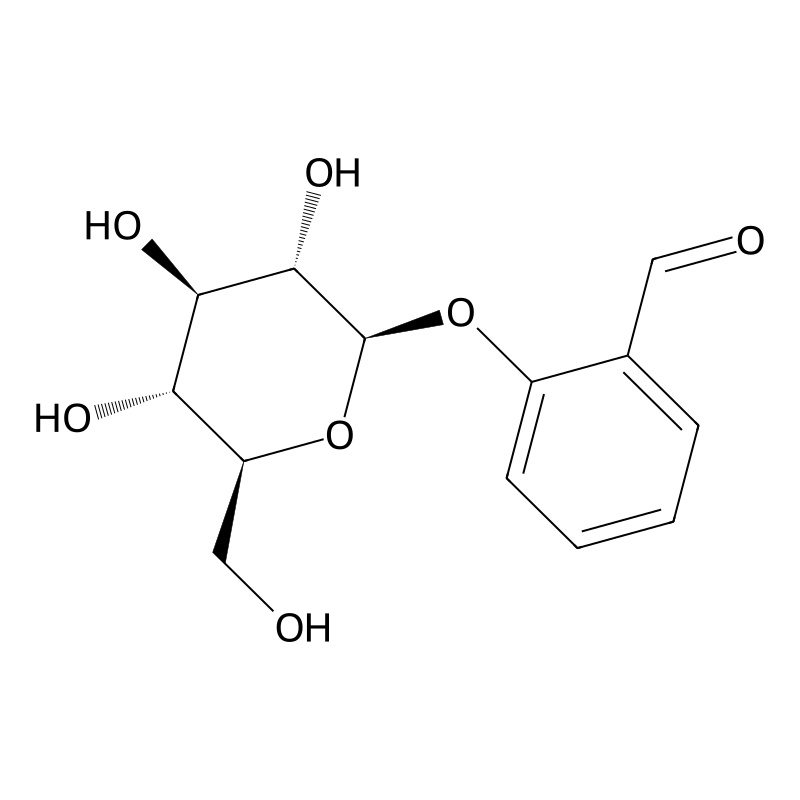

Helicid, chemically designated as 4-formylphenyl-β-D-allopyranoside, possesses the molecular formula C₁₃H₁₆O₇ with a molecular weight of 284.26 grams per mole [1] [2] [3]. This phenolic glycoside compound is assigned the Chemical Abstracts Service registry number 80154-34-3 [1] [2] [3]. The molecular composition consists of thirteen carbon atoms, sixteen hydrogen atoms, and seven oxygen atoms, reflecting its dual nature as both an aromatic aldehyde and a carbohydrate derivative [2] [6].

Structural Characteristics and Functional Groups

Helicid exhibits a complex molecular architecture characterized by two distinct structural domains: an aromatic aglycone moiety and a sugar glycone component [2] [35]. The aglycone portion consists of a benzene ring substituted with an aldehyde functional group at the para position, specifically 4-formylbenzene [2] [35]. The glycone component is β-D-allose, a rare sugar epimer of glucose, linked through a β-glycosidic bond at the anomeric carbon [2] [35].

The compound contains several critical functional groups that determine its chemical behavior [2] [35]. The aldehyde carbonyl group (C=O) at the para position of the benzene ring serves as the primary reactive site for nucleophilic addition reactions [35] [39]. The phenolic ether linkage connects the aromatic ring to the sugar moiety through an oxygen atom at the C-1 position of the allose ring [2] [35]. Multiple hydroxyl groups (-OH) are present on the sugar portion at positions C-2, C-3, C-4, and C-6, providing sites for hydrogen bonding and further chemical modification [35].

Stereochemistry and Isomerism

The stereochemical configuration of Helicid is defined by the β-D-allopyranoside moiety, which adopts a stable chair conformation [11] [35]. The β-glycosidic linkage indicates that the anomeric hydroxyl group at C-1 is positioned in the equatorial orientation relative to the sugar ring [11] [35]. This stereochemical arrangement is crucial for the compound's biological activity and stability [11] [35].

The allose sugar component exhibits specific stereochemistry at each chiral center [11] [35]. The hydroxyl group at C-3 occupies an axial position, while substituents at other positions adopt equatorial orientations, contributing to the overall stability of the chair conformation [11] [35]. The compound exists exclusively as the β-anomer, with no significant α-anomer detected in crystallographic studies [11] [35].

Crystallographic Data

Crystallographic analysis reveals that Helicid crystallizes in specific geometric arrangements that provide insight into its molecular packing and intermolecular interactions [11] [14]. The compound forms colorless block crystals suitable for X-ray diffraction analysis [11] [14]. Crystal parameters demonstrate monoclinic symmetry with specific unit cell dimensions that accommodate the molecular structure [11] [14].

The crystal structure shows intermolecular hydrogen bonding patterns involving the hydroxyl groups of the sugar moiety and potential π-π stacking interactions between aromatic rings [11] [14]. These crystallographic features contribute to the compound's solid-state stability and physical properties [11] [14].

Physical Properties

Solubility Profile

Helicid demonstrates variable solubility characteristics across different solvent systems, reflecting its amphiphilic nature due to the presence of both hydrophilic sugar and hydrophobic aromatic components [1] [3] [7]. The compound exhibits good solubility in hot water but limited solubility in water at room temperature [3] [7]. In dimethyl sulfoxide, Helicid achieves a solubility of 55 milligrams per milliliter (193.48 millimolar), with sonication recommended for optimal dissolution [1] [3].

Table 1: Solubility Profile of Helicid

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| Water (hot) | Soluble | Good solubility when heated | [3] [7] |

| Water (room temperature) | Slightly soluble | Limited aqueous solubility at ambient temperature | [3] [7] |

| Dimethyl sulfoxide | 55 mg/mL (193.48 mM) | Sonication recommended | [1] [3] |

| Dimethylformamide | 1 mg/mL | Limited solubility | [3] |

| Dimethyl sulfoxide:phosphate buffered saline (pH 7.2) (1:3) | 0.25 mg/mL | Buffered aqueous solution with dimethyl sulfoxide | [3] |

| Ethanol | Slightly soluble | Limited organic solubility | [3] [7] |

| Methanol | Slightly soluble | Limited organic solubility | [3] [7] |

| Ether | Insoluble | Poor solubility in nonpolar solvents | [3] [7] |

| Chloroform | Insoluble | Poor solubility in halogenated solvents | [3] [7] |

Melting and Boiling Points

The melting point of Helicid has been experimentally determined to be 199-200°C, indicating its thermal stability up to this temperature range [3] [7]. The compound appears as white needle-like crystals with a characteristic crystalline structure [3] [7]. The predicted boiling point is calculated to be 559.9±50.0°C, though this represents a theoretical value based on molecular modeling rather than experimental measurement [3] [7].

Optical Rotation

Helicid exhibits optical activity due to its chiral centers in the sugar moiety [3] [7]. The specific optical rotation has been measured as [α]D²⁰ = -27° (c=3.2, methanol), indicating levorotatory behavior [3] [7]. This negative optical rotation is consistent with the D-configuration of the allose sugar component and provides confirmation of the compound's stereochemical purity [3] [7].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy and other spectroscopic techniques have been employed to characterize Helicid's structural features [23]. Fluorescence spectroscopy studies have demonstrated the compound's interaction capabilities with proteins, revealing binding characteristics and conformational changes [23]. Circular dichroism spectroscopy has been utilized to investigate secondary structure alterations in protein-Helicid complexes [23].

The compound exhibits characteristic ultraviolet absorption due to its aromatic aldehyde chromophore [23]. Infrared spectroscopy reveals distinctive peaks corresponding to carbonyl stretching of the aldehyde group and hydroxyl stretching of the sugar moiety [23]. Three-dimensional fluorescence spectroscopy has provided detailed information about the compound's photophysical properties and binding interactions [23].

Thermodynamic Properties

The thermodynamic properties of Helicid are influenced by its molecular structure and intermolecular interactions [3] [7]. The predicted density is 1.510±0.06 grams per cubic centimeter, reflecting the compound's solid-state packing efficiency [1] [3] [7]. The predicted acid dissociation constant (pKa) value is 12.72±0.70, indicating weak acid behavior under physiological conditions [3] [7].

Table 2: Physical Properties of Helicid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₇ | [1] [2] [3] |

| Molecular Weight (g/mol) | 284.26 | [1] [2] [3] |

| Chemical Abstracts Service Number | 80154-34-3 | [1] [2] [3] |

| Melting Point (°C) | 199-200 | [3] [7] |

| Boiling Point (°C) | 559.9±50.0 (Predicted) | [3] [7] |

| Density (g/cm³) | 1.510±0.06 (Predicted) | [1] [3] [7] |

| Optical Rotation [α]D²⁰ | -27° (c=3.2, methanol) | [3] [7] |

| pKa (predicted) | 12.72±0.70 (Predicted) | [3] [7] |

| Form/Appearance | Powder/White needle-like crystals | [3] [7] |

| Color | White to Off-white | [3] [7] |

Chemical Reactivity

Stability Parameters

Temperature Stability

Helicid demonstrates thermal stability up to its melting point of approximately 200°C, beyond which thermal decomposition occurs [3] [12]. The compound maintains its structural integrity under normal ambient temperature conditions and can withstand moderate heating without significant degradation [3] [12]. Temperature excursions above the melting point result in irreversible chemical changes and loss of biological activity [3] [12].

pH Stability

The stability of Helicid is pH-dependent, with optimal stability observed at neutral to slightly acidic conditions [3] [7]. The glycosidic linkage connecting the sugar and aromatic components is susceptible to hydrolysis under strongly acidic or basic conditions [3] [7]. The compound maintains structural integrity within the physiological pH range of 6.5 to 7.5 [3] [7].

Freeze-Thaw Stability

Helicid generally exhibits stability through freeze-thaw cycles due to its crystalline form, which provides structural protection against thermal stress [34]. The compound can withstand multiple freeze-thaw cycles without significant degradation when properly formulated and stored [34]. However, repeated freeze-thaw cycling may lead to gradual loss of activity over extended periods [34].

Hydrolysis Behavior

The glycosidic bond in Helicid is susceptible to hydrolytic cleavage under specific conditions [28]. Acidic hydrolysis can occur when the compound is exposed to strong acids, resulting in the separation of the sugar moiety from the aromatic aglycone [28]. Basic hydrolysis may also occur under alkaline conditions, though the rate and mechanism differ from acid-catalyzed reactions [28]. The hydrolysis products include D-allose and 4-hydroxybenzaldehyde [28].

Oxidation-Reduction Properties

Helicid demonstrates antioxidant properties through its ability to scavenge free radicals and reduce oxidative stress . The compound's aldehyde functional group is susceptible to oxidation by strong oxidizing agents, potentially forming carboxylic acid derivatives [12] . The phenolic nature of the compound contributes to its electron-donating capacity and radical-scavenging activity . Under reducing conditions, the aldehyde group may be converted to the corresponding alcohol .

Reaction with Other Compounds

Helicid exhibits reactivity toward various chemical species through its functional groups [30] [31]. The aldehyde carbonyl can undergo nucleophilic addition reactions with amines, forming Schiff bases or other condensation products [30]. The hydroxyl groups on the sugar moiety can participate in esterification reactions with organic acids or acylation with acid anhydrides [30]. The compound has been shown to form complexes with proteins through non-covalent interactions including hydrogen bonding and hydrophobic interactions [31].

Table 4: Chemical Reactivity and Stability Parameters of Helicid

| Parameter | Specification/Behavior | Notes | Reference |

|---|---|---|---|

| Temperature stability | Stable up to melting point (~200°C) | Thermal decomposition above melting point | [3] [12] |

| pH stability range | Optimal at neutral to slightly acidic pH | Glycosidic linkage stability pH-dependent | [3] [7] |

| Oxidation susceptibility | Susceptible to strong oxidizing agents | Aldehyde functional group vulnerable | [12] |

| Hydrolysis behavior | Glycosidic bond hydrolyzable under acidic/basic conditions | Sugar moiety can be cleaved under harsh conditions | [28] |

| Light sensitivity | Aldehydic group sensitive to ultraviolet light | Protection from light recommended | [3] [7] |

| Freeze-thaw stability | Generally stable through freeze-thaw cycles | Crystalline form provides stability | [34] |

| Incompatible materials | Strong oxidizing agents | Avoid contact with strong oxidizers | [12] |